molecular formula C10H20O B1621930 4,6,6-Trimethylheptan-2-one CAS No. 40239-01-8

4,6,6-Trimethylheptan-2-one

Cat. No. B1621930
Key on ui cas rn: 40239-01-8
M. Wt: 156.26 g/mol
InChI Key: HSCMOVWILATROF-UHFFFAOYSA-N
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Patent
US04002647

Procedure details

250 ml. of a ca. 2-M ethereal methyl lithium solution are added dropwise to 39.5 g. of 3,5,5-trimethylhexanoic acid in 250 ml. of absolute diethyl ether at such a rate that a slight reflux is maintained. After completion of the addition, the mixture is stirred at room temperature for 1.5 hours, then cooled in an ice bath and 100 ml. of saturated aqueous ammonium chloride solution are cautiously added dropwise with stirring. The mixture is filtered through diatomaceous earth and the two phases of the filtrate are separated. The aqueous phase is back-extracted once with diethyl ether and the ether solutions are washed successively with ammonium chloride solution, water and saturated aqueous sodium chloride solution, dried over sodium sulfate and evaporated. By distillation there is obtained pure 4,6,6-trimethyl-2-heptanone of boiling point 64°-67° C./12 mmHg; nD20 = 1.4258.
[Compound]
Name
2-M
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][Li].[CH3:3][CH:4]([CH2:9][C:10]([CH3:13])([CH3:12])[CH3:11])[CH2:5][C:6]([OH:8])=O.[Cl-].[NH4+]>C(OCC)C>[CH3:3][CH:4]([CH2:9][C:10]([CH3:13])([CH3:12])[CH3:11])[CH2:5][C:6](=[O:8])[CH3:1] |f:2.3|

Inputs

Step One
Name
2-M
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Li]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC(=O)O)CC(C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is maintained
ADDITION
Type
ADDITION
Details
After completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
The mixture is filtered through diatomaceous earth
CUSTOM
Type
CUSTOM
Details
the two phases of the filtrate are separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is back-extracted once with diethyl ether
WASH
Type
WASH
Details
the ether solutions are washed successively with ammonium chloride solution, water and saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
By distillation there

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CC(CC(C)=O)CC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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